molecular formula C12H17NO3 B8030603 4-Tert-butyl-1-ethoxy-2-nitrobenzene

4-Tert-butyl-1-ethoxy-2-nitrobenzene

Cat. No.: B8030603
M. Wt: 223.27 g/mol
InChI Key: OGHAVVWZKPGLIM-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-ethoxy-2-nitrobenzene (CAS: 91645-08-8) is a nitroaromatic compound characterized by a tert-butyl group at the 4-position, an ethoxy group at the 1-position, and a nitro group at the 2-position of the benzene ring. It is commercially available with a purity of 95% (MFCD29043588) and is typically utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-tert-butyl-1-ethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-16-11-7-6-9(12(2,3)4)8-10(11)13(14)15/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAVVWZKPGLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-ethoxy-2-nitrobenzene typically involves the nitration of 4-tert-butyl-1-ethoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-ethoxy-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 4-Tert-butyl-1-ethoxy-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Tert-butyl-1-ethoxy-2-nitrobenzaldehyde or 4-Tert-butyl-1-ethoxy-2-nitrobenzoic acid.

Scientific Research Applications

4-Tert-butyl-1-ethoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-ethoxy-2-nitrobenzene depends on the specific application and the target molecule

    Electrophilic Aromatic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.

    Reduction: The reduction of the nitro group to an amino group can lead to the formation of active intermediates that interact with biological targets.

    Oxidation: Oxidative transformations can generate reactive species that modify biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents/Functional Groups CAS Number Purity Key Features/Applications
4-Tert-butyl-1-ethoxy-2-nitrobenzene 4-tert-butyl, 1-ethoxy, 2-nitro 91645-08-8 95% Intermediate for drug synthesis; steric modulation
4-Tert-butyl-3,5-dinitrobenzoic acid (CA-5508) 4-tert-butyl, 3,5-dinitro, carboxylic acid 67688-82-8 95% High acidity due to dual nitro + carboxylic acid; catalyst or ligand
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic acid (QD-9904) Silyl ether, acetic acid, nitro 308815-83-0 95% Polar, hydrolytically sensitive; peptide/protective chemistry
tert-Butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate (YF-1776) Carbamate, fluoro, nitro 1881329-10-7 95% Fluorinated drug precursor; enhanced bioavailability
tert-Butyl N-ethyl-N-(3-nitrophenyl)carbamate (YF-1700) Carbamate, nitro 1881289-22-0 95% Amine protection; controlled release applications

Reactivity and Electronic Effects

  • Electron-Donating vs.
  • Steric Considerations : The tert-butyl group in all listed compounds imposes steric hindrance, but its impact varies with substituent positioning. For example, QD-9904’s silyl ether group adds bulk but also introduces hydrolytic instability under acidic or basic conditions, unlike the more robust ethoxy group in the target compound .

Limitations in Available Data

While commercial catalogues () provide structural and purity data, detailed physicochemical properties (e.g., melting points, spectral data) for this compound remain unrecorded in the provided sources. Comparative reactivity studies or biological evaluations of these analogs are also absent, necessitating further experimental validation.

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